

An In-depth Technical Guide to the Chemical and Physical Properties of Bromopicrin

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromopicrin, systematically known as tribromonitromethane, is a halogenated nitroalkane with the chemical formula CBr₃NO₂. It presents as either prismatic crystals or a colorless to amber, oily liquid.[1] Historically used as a military poison gas, it now finds applications in organic synthesis.[2] Its high reactivity and energetic nature necessitate a thorough understanding of its chemical and physical properties for safe handling and effective use in research and development.[3][4] This guide provides a comprehensive overview of **bromopicrin**'s core properties, experimental protocols for its synthesis and analysis, and visual diagrams of key processes.

Chemical Identification and Nomenclature

A consistent identification of **bromopicrin** is crucial for regulatory and research purposes. The following table summarizes its key identifiers.



Identifier	Value	Citation	
IUPAC Name	tribromo(nitro)methane [1]		
CAS Number	464-10-8	[1][3][5]	
Molecular Formula	CBr ₃ NO ₂	[1][3][5][6]	
Molecular Weight	297.73 g/mol	[1][6]	
Synonyms	Tribromonitromethane, Nitrobromoform, Nitrotribromomethane	[1][3][7]	
InChI Key	QQZIUHOKWDFXEY- UHFFFAOYSA-N	[1][7]	
Canonical SMILES	C(INVALID-LINK[O-])(Br) (Br)Br	[1]	

Physical Properties

The physical properties of **bromopicrin** have been reported with some variability in the literature. The following table collates these values, providing a comparative overview.



Property	Value	Conditions	Citation
Appearance	Prismatic crystals or oily colorless to clear dark amber liquid.	Standard	[1]
Melting Point	10.2 °C (50.4 °F)	[1][8]	
10 °C	[2][3][9]	_	
4.65 °C	[10]		
Boiling Point	89-90 °C	at 20 mmHg	[3][9]
89-90.5 °C (192-194 °F)	at 20 mmHg	[1][8]	
155.9 °C	at 760 mmHg	[5]	
Density	2.793 g/cm ³	at 20 °C (68 °F)	[1][8]
2.7817 g/cm ³	at 25 °C	[9]	_
3.056 g/cm ³	[5]		
Solubility	Insoluble in water.	[1]	
< 1 mg/mL	at 17.8 °C (64 °F)	[1][8]	
Vapor Pressure	15 mmHg	at 86.1 °C (187 °F)	[1][8]
Refractive Index	1.5769	[5]	
LogP (Octanol-Water)	2.84	[7]	_
1.590	[2]		

Chemical Properties and Reactivity Stability and Decomposition

Bromopicrin is a highly energetic and potentially hazardous compound.[3]

• Thermal Stability: It decomposes with explosive violence if heated rapidly.[1][8] It possesses a high exothermic heat of decomposition of approximately 1700 Joules/gram.[3][4][11]



- Sensitivity: The compound may be sensitive to prolonged exposure to air and light.[1] For storage, it is recommended to keep the container tightly closed under an inert atmosphere, protected from light, and stored in an explosion-proof refrigerator away from ignition sources.
 [2]
- Hazardous Decomposition Products: When heated to decomposition, it emits highly toxic
 fumes of bromide and nitrogen oxides (NOx).[5][8] Under common gas chromatography
 (GC) conditions, it thermally decomposes to form haloforms, such as bromoform, through the
 generation of trihalomethyl radicals.

Reactivity Profile

- Incompatible Materials: **Bromopicrin** is incompatible with oxidizing agents.[1][8]
- Reactive Groups: It is classified under Halogenated Organic Compounds and Organic Nitro,
 Nitroso, Nitrate, and Nitrite Compounds.[1]

Spectroscopic Data Infrared (IR) Spectroscopy

Specific experimental IR spectra for **bromopicrin** are available in databases such as PubChem.[1] Based on its functional groups, the spectrum is expected to show characteristic absorption bands:

- Nitro Group (NO₂): Strong asymmetric stretching vibrations are typically observed in the 1550-1475 cm⁻¹ region, and symmetric stretching vibrations occur in the 1360-1290 cm⁻¹ range for nitroalkanes.
- Carbon-Bromine Bond (C-Br): C-Br stretching vibrations appear in the fingerprint region of the spectrum, typically between 690-515 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

• ¹H NMR: As **bromopicrin** (CBr₃NO₂) contains no hydrogen atoms, its ¹H NMR spectrum will show no signals.



• ¹³C NMR: A proton-decoupled ¹³C NMR spectrum is expected to show a single resonance for the single carbon atom. The chemical shift of this carbon is significantly influenced by the three highly electronegative bromine atoms and the electron-withdrawing nitro group. For comparison, the chemical shift of the carbon in nitromethane (CH₃NO₂) is approximately 60-63 ppm, while the carbon in carbon tetrabromide (CBr₄) is observed at approximately -28.5 ppm. The strong deshielding effect of the nitro group combined with the heavy atom effect of the bromine atoms makes a precise prediction difficult without experimental data, but a signal significantly downfield from TMS is expected.

Mass Spectrometry (MS)

Mass spectrometry of **bromopicrin** is complicated by its thermal instability.

- GC-MS Analysis: During analysis by gas chromatography-mass spectrometry (GC-MS),
 bromopicrin tends to decompose at typical injection port temperatures (200-250 °C). This results in a mass spectrum that is often a mixture of the parent compound and its decomposition products.
- Major Decomposition Products: The primary decomposition products are haloforms, such as bromoform, which are formed when thermally generated trihalomethyl radicals abstract hydrogen atoms from the solvent.
- Fragmentation: NIST library data for **bromopicrin**'s GC-MS spectrum indicates major peaks at m/z values of 30, 46, and 93.[1] These likely correspond to fragments such as [NO]⁺ (m/z 30) and [NO₂]⁺ (m/z 46).

Experimental Protocols Continuous Synthesis of Bromopicrin

The traditional synthesis method involving the reaction of picric acid with hypobromite is hazardous due to the explosive nature of both the starting material and the product under distillation conditions.[3] A safer, high-yield, continuous process has been developed.[3]

Methodology:

Reactant Preparation: Two separate continuous flows are prepared.



- Flow 1: A mixture of nitromethane and bromine. The initial temperature of this mixture is maintained between 10 °C and 50 °C.[3]
- Flow 2: An aqueous solution of an alkaline substance (e.g., sodium hydroxide).[3]
- Reaction: Both flows are continuously transferred into a reactor vessel equipped with a
 cooling system and mixing apparatus. The reaction is exothermic and the temperature within
 the reactor is maintained between 30 °C and 100 °C, preferably between 40 °C and 80 °C.[3]
- Mixing: Continuous mixing within the reactor ensures uniform heat distribution and maximizes contact between reactants, preventing localized excesses of the alkaline substance which can lead to impurities.[3]
- Phase Separation: The reaction mixture separates into two phases: a heavier (lower) organic phase containing the **bromopicrin** product and a lighter (upper) aqueous phase.[3]
- Collection: The heavier organic phase containing bromopicrin is selectively and
 continuously collected from the bottom of the reactor.[3] This method avoids the need for
 distillation or solvent extraction, directly yielding bromopicrin with a purity of ≥99% and in
 yields often exceeding 95%.[3]

High-Performance Liquid Chromatography (HPLC) Analysis

Bromopicrin can be analyzed using a reverse-phase HPLC method.[7]

Methodology:

- Column: A Newcrom R1 HPLC column is used for separation.[7]
- Mobile Phase: The mobile phase consists of a mixture of acetonitrile (MeCN), water, and phosphoric acid.[7] For applications requiring Mass Spectrometry (MS) compatibility, phosphoric acid should be replaced with formic acid.[7]
- Detection: A standard UV detector can be used for quantification.



 Application: This method is scalable and suitable for preparative separation to isolate impurities and for pharmacokinetic studies.[7]

Visualizations

The following diagrams illustrate key workflows and relationships described in this guide.

Caption: Continuous Synthesis Workflow of **Bromopicrin**.

Caption: HPLC Analysis Workflow for **Bromopicrin**.

Caption: Thermal Decomposition of **Bromopicrin** in GC-MS.

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